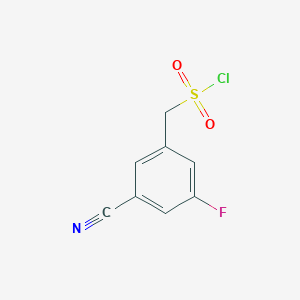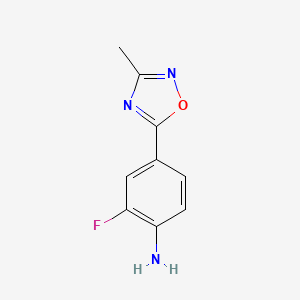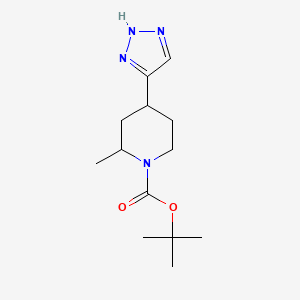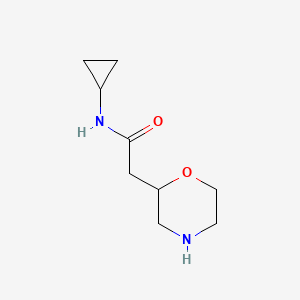
N-Cyclopropyl-2-(morpholin-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-2-(morpholin-2-yl)acetamide is an organic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol This compound features a cyclopropyl group attached to an acetamide moiety, which is further linked to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(morpholin-2-yl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-2-(morpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-2-(morpholin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-2-(morpholin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclopropyl-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- N-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}acetamide
Uniqueness
N-Cyclopropyl-2-(morpholin-2-yl)acetamide is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a morpholine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
N-cyclopropyl-2-morpholin-2-ylacetamide |
InChI |
InChI=1S/C9H16N2O2/c12-9(11-7-1-2-7)5-8-6-10-3-4-13-8/h7-8,10H,1-6H2,(H,11,12) |
InChI-Schlüssel |
QWNQECCAYCDWST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CC2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Tert-butoxy)carbonyl]amino}-5-methyl-1,3-thiazole-2-carboxylic acid](/img/structure/B13224560.png)
![[5-(Propan-2-yl)-octahydro-1-benzofuran-3a-yl]methanol](/img/structure/B13224563.png)
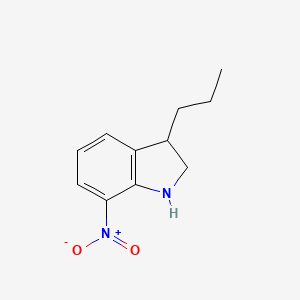
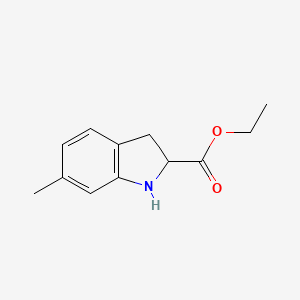
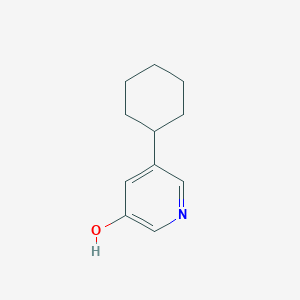
![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine](/img/structure/B13224577.png)
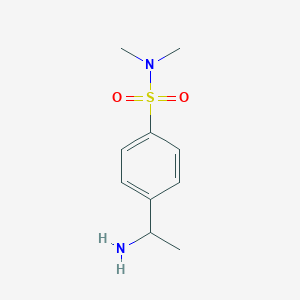
![1-[4-(Methylamino)oxolan-3-yl]prop-2-en-1-one](/img/structure/B13224585.png)
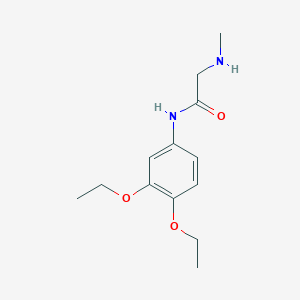
![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride](/img/structure/B13224603.png)

